molecular formula C15H11N3O4 B2933264 (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide CAS No. 1321727-33-6

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2933264
CAS No.: 1321727-33-6
M. Wt: 297.27
InChI Key: VJFNIRAEOSEOCV-FLIBITNWSA-N
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Description

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Coupling with the Nitrophenyl Group: The final step involves coupling the furan derivative with a nitrophenyl compound under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furanones, while reduction of the nitro group would produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl group suggests it might interact with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The cyano and nitrophenyl groups are often found in pharmacologically active compounds.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The cyano group could act as an electrophile, while the nitrophenyl group could participate in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide: Similar structure but without the nitro group.

    (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-chlorophenyl)prop-2-enamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide makes it unique compared to its analogs

Properties

IUPAC Name

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-10-6-7-12(22-10)8-11(9-16)15(19)17-13-4-2-3-5-14(13)18(20)21/h2-8H,1H3,(H,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFNIRAEOSEOCV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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